An In-depth Technical Guide to 4-(2-chloroacetyl)benzonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(2-chloroacetyl)benzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-chloroacetyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive α-chloro ketone and a versatile nitrile group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents[1]. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-(2-chloroacetyl)benzonitrile, with a particular focus on its application as a key intermediate in drug development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 4-(2-chloroacetyl)benzonitrile is essential for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.61 g/mol | [2] |
| CAS Number | 40805-50-3 | [2] |
| IUPAC Name | 4-(2-chloroacetyl)benzonitrile | [2] |
| Synonyms | 4-Cyanophenacyl chloride, α-Chloro-4'-cyanoacetophenone | [2] |
| Appearance | Solid | |
| Boiling Point | 340.1 °C at 760 mmHg | |
| Flash Point | 159.5 °C | |
| Density | 1.26 g/cm³ | |
| XLogP3 | 1.8 | [2] |
Structural Elucidation
The structure of 4-(2-chloroacetyl)benzonitrile is characterized by a benzonitrile core substituted at the 4-position with a chloroacetyl group.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative, self-validating protocol for the synthesis of 4-(2-chloroacetyl)benzonitrile. The causality behind experimental choices is explained to provide field-proven insights.
Materials:
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Benzonitrile
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Chloroacetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. Rationale: The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.
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Formation of the Acylium Ion: The flask is cooled in an ice bath, and chloroacetyl chloride is added dropwise via the dropping funnel. The mixture is stirred at 0-5 °C for 30 minutes. Rationale: The slow, cooled addition controls the exothermic reaction between the Lewis acid and the acyl chloride, preventing side reactions and ensuring the controlled formation of the acylium ion.
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Electrophilic Aromatic Substitution: Benzonitrile is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Rationale: The nitrile group is deactivating, making the Friedel-Crafts reaction more challenging than with activated rings. Careful temperature control and monitoring are essential for optimal conversion.
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Work-up: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Rationale: This step quenches the reaction by hydrolyzing the aluminum chloride complex and protonating any remaining Lewis basic species, facilitating their removal in the aqueous phase.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. Rationale: The bicarbonate wash neutralizes any remaining acid, while the brine wash helps to remove water from the organic layer. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Final Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4-(2-chloroacetyl)benzonitrile.
Chemical Reactivity and Synthetic Utility
The dual functionality of 4-(2-chloroacetyl)benzonitrile dictates its reactivity and makes it a versatile synthetic intermediate.
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α-Chloro Ketone Moiety: The chloroacetyl group is a potent electrophile. The chlorine atom is readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This reactivity is the cornerstone of its use in constructing heterocyclic rings.
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Nitrile Group: The nitrile group can be transformed into other functional groups. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development
The unique chemical properties of 4-(2-chloroacetyl)benzonitrile have made it a valuable building block in the synthesis of several pharmaceutically active compounds.
Key Intermediate in the Synthesis of Isavuconazole
A prime example of the utility of 4-(2-chloroacetyl)benzonitrile is its role as a key precursor in the synthesis of the broad-spectrum antifungal agent, isavuconazole .[1] Isavuconazole is used to treat invasive aspergillosis and invasive mucormycosis.
In the synthesis of isavuconazole, 4-(2-chloroacetyl)benzonitrile undergoes a Hantzsch-type thiazole synthesis with a thioamide derivative. The α-chloro ketone functionality reacts with the sulfur of the thioamide, followed by cyclization and dehydration to form the thiazole ring, a core structural motif of isavuconazole.[3]
Caption: Role in Isavuconazole Synthesis.
Safety and Handling
4-(2-chloroacetyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions.
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GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye damage (H318), Harmful if inhaled (H332), and May cause respiratory irritation (H335).[2]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of dust or vapors.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(2-chloroacetyl)benzonitrile is a versatile and valuable building block in organic synthesis, with particular importance in the field of drug discovery and development. Its dual reactivity, stemming from the chloroacetyl and benzonitrile functional groups, allows for the efficient construction of complex molecular architectures. The pivotal role of this compound as a key intermediate in the synthesis of the antifungal drug isavuconazole highlights its significance in modern medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory and in industrial settings.
References
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ResearchGate. (n.d.). Structures of isavuconazonium sulfate and isavuconazole. Retrieved from [Link]
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